(2S)-1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide

Catalog No.
S549096
CAS No.
1001350-96-4
M.F
C23H24FN9O
M. Wt
461.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]py...

CAS Number

1001350-96-4

Product Name

(2S)-1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide

IUPAC Name

(2S)-1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide

Molecular Formula

C23H24FN9O

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C23H24FN9O/c1-23(21(34)26-15-7-8-18(24)25-13-15)9-3-10-32(23)22-28-20(17-4-2-11-33(17)31-22)27-19-12-16(29-30-19)14-5-6-14/h2,4,7-8,11-14H,3,5-6,9-10H2,1H3,(H,26,34)(H2,27,28,29,30,31)/t23-/m0/s1

InChI Key

LQVXSNNAFNGRAH-QHCPKHFHSA-N

SMILES

CC1(CCCN1C2=NN3C=CC=C3C(=N2)NC4=NNC(=C4)C5CC5)C(=O)NC6=CN=C(C=C6)F

Solubility

Soluble in DMSO, not in water

Synonyms

BMS 754807, BMS-754807, BMS754807

Canonical SMILES

CC1(CCCN1C2=NN3C=CC=C3C(=N2)NC4=NNC(=C4)C5CC5)C(=O)NC6=CN=C(C=C6)F

Isomeric SMILES

C[C@]1(CCCN1C2=NN3C=CC=C3C(=N2)NC4=NNC(=C4)C5CC5)C(=O)NC6=CN=C(C=C6)F

Description

The exact mass of the compound Bms-754807 is 461.20878 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Target: Insulin-Like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR)

BMS-754807 acts as a reversible inhibitor of both IGF-1R and IR. These receptors are involved in the insulin signaling pathway, which regulates cell growth and metabolism [1]. By blocking these receptors, BMS-754807 disrupts the signals that promote cancer cell proliferation.

Source

[1] Dasatinib in combination with BMS-754807 induce synergistic cytotoxicity in lung cancer cells through inhibiting lung cancer cell growth, and inducing autophagy as well as cell cycle arrest at the G1 phase )

Anti-tumor Effects in Combination Therapy

Studies suggest that BMS-754807 might be more effective when combined with other cancer drugs. For instance, research has shown promising results for its use with dasatinib, another inhibitor targeting different proteins involved in cancer cell growth [1]. The combination therapy demonstrated enhanced cell death (cytotoxicity) and tumor growth inhibition in lung cancer models [1].

Source

[1] Dasatinib in combination with BMS-754807 induce synergistic cytotoxicity in lung cancer cells through inhibiting lung cancer cell growth, and inducing autophagy as well as cell cycle arrest at the G1 phase )

Exploring Synergistic Effects with Other Drugs

Research is ongoing to explore the potential benefits of combining BMS-754807 with other established cancer therapies. Clinical trials have investigated its safety and efficacy when used alongside drugs like Trastuzumab for breast cancer [2]. These studies help determine the optimal dosage and identify potential side effects of combination therapies involving BMS-754807.

Source

[2] Clinical Trial of BMS-754807 with Herceptin in Breast Cancer Health Research Authority:

The compound (2S)-1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide is a complex organic molecule with potential applications in medicinal chemistry. This compound features multiple functional groups, including a pyrrolidine ring, a triazine moiety, and a pyrazole derivative, which contribute to its biological activity. The stereochemistry indicated by the (2S) notation suggests specific spatial arrangements that may influence its interactions with biological targets.

BMS-754807 acts as a reversible inhibitor of IGF-1R and InsR by binding to the ATP-binding pocket of these receptor tyrosine kinases [, ]. This binding disrupts the signaling cascade initiated by IGF-1 and insulin, ultimately leading to the inhibition of cell proliferation and the promotion of cell death in cancer cells [].

Preclinical studies indicate that BMS-754807 is relatively well-tolerated at specific doses []. However, as with any investigational drug, there are potential safety concerns that require further investigation. These include potential side effects related to insulin receptor inhibition, such as altered blood sugar levels [].

The chemical reactivity of this compound can be analyzed through various biochemical pathways. It may participate in:

  • Substitution Reactions: The amino groups can undergo nucleophilic substitution reactions, which are vital for forming bonds with biological macromolecules.
  • Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions, potentially affecting its biological activity.
  • Enzymatic Reactions: As with many pharmaceuticals, the compound may be metabolized by cytochrome P450 enzymes, leading to various metabolites that could exhibit different biological properties

    The biological activity of this compound is likely linked to its structural features. Compounds with similar structures often exhibit:

    • Anticancer Properties: Many triazine derivatives have been studied for their ability to inhibit cancer cell proliferation.
    • Antimicrobial Activity: Pyrazole-containing compounds have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell functions.
    • Neuroprotective Effects: Some derivatives may interact with neurotransmitter systems, offering potential in treating neurodegenerative diseases .

Synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Triazine Moiety: This step may involve coupling reactions between pyrrolidine derivatives and triazine precursors.
  • Functionalization: The incorporation of the pyrazole and fluoropyridine groups can be accomplished through substitution or coupling reactions .

This compound has potential applications in:

  • Pharmaceutical Development: Due to its diverse biological activities, it could serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Research Tools: Its unique structure allows it to be used in studies exploring enzyme interactions and molecular mechanisms of action.

Interaction studies are crucial for understanding how this compound affects biological systems. Techniques such as:

  • Molecular Docking: To predict how the compound binds to target proteins.
  • In vitro Assays: To evaluate its effects on cell viability and proliferation.
  • In vivo Studies: To assess pharmacokinetics and therapeutic efficacy in animal models .

Similar Compounds

Several compounds share structural similarities with (2S)-1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide. These include:

Compound NameStructural FeaturesBiological Activity
5-CyclopropylpyrazoleContains a cyclopropyl groupAntimicrobial
Pyrrolidine derivativesSimilar ring structureAnticancer
Triazine-based compoundsShared triazine coreAntiviral

Uniqueness

This particular compound is unique due to its combination of multiple heterocyclic rings and functional groups that may enhance its binding affinity and selectivity towards specific biological targets compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

461.20878459 g/mol

Monoisotopic Mass

461.20878459 g/mol

Heavy Atom Count

34

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W9E3353E8J

Pharmacology

Dual IGF-1R/InsR Inhibitor BMS-754807 is an oral small molecule inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (InsR) tyrosine kinases with potential antineoplastic activity. Dual IGF-IR/InsR inhibitor BMS-754807 binds reversibly to and inhibits the activities of IGF-1R and InsR, which may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. IGF-1R and InsR tyrosine kinases, overexpressed in a variety of human cancers, play significant roles in mitogenesis, angiogenesis, and tumor cell survival.

Other CAS

1001350-96-4

Wikipedia

Bms-754807

Dates

Modify: 2023-08-15
1: Majo VJ, Arango V, Simpson NR, Prabhakaran J, Kassir SA, Underwood MD, Bakalian M, Canoll P, John Mann J, Dileep Kumar JS. Synthesis and in vitro evaluation of [18F]BMS-754807: a potential PET ligand for IGF-1R. Bioorg Med Chem Lett. 2013 Jul 15;23(14):4191-4. doi: 10.1016/j.bmcl.2013.05.026. Epub 2013 May 16. PubMed PMID: 23743281.
2: Awasthi N, Zhang C, Ruan W, Schwarz MA, Schwarz RE. BMS-754807, a small-molecule inhibitor of insulin-like growth factor-1 receptor/insulin receptor, enhances gemcitabine response in pancreatic cancer. Mol Cancer Ther. 2012 Dec;11(12):2644-53. doi: 10.1158/1535-7163.MCT-12-0447. Epub 2012 Oct 9. PubMed PMID: 23047891.
3: Lee SJ, Kim EJ, Lee HJ, Kim SY, Oh SJ, Ryu JS, Moon DH, Ahn JH, Kim SW. A pilot study for the early assessment of the effects of BMS-754807 plus gefitinib in an H292 tumor model by [(18)F]fluorothymidine-positron emission tomography. Invest New Drugs. 2013 Jun;31(3):506-15. doi: 10.1007/s10637-012-9874-y. Epub 2012 Sep 18. PubMed PMID: 22987020.
4: Hou X, Huang F, Macedo LF, Harrington SC, Reeves KA, Greer A, Finckenstein FG, Brodie A, Gottardis MM, Carboni JM, Haluska P. Dual IGF-1R/InsR inhibitor BMS-754807 synergizes with hormonal agents in treatment of estrogen-dependent breast cancer. Cancer Res. 2011 Dec 15;71(24):7597-607. doi: 10.1158/0008-5472.CAN-11-1080. Epub 2011 Oct 31. PubMed PMID: 22042792; PubMed Central PMCID: PMC4004036.
5: Kolb EA, Gorlick R, Lock R, Carol H, Morton CL, Keir ST, Reynolds CP, Kang MH, Maris JM, Billups C, Smith MA, Houghton PJ. Initial testing (stage 1) of the IGF-1 receptor inhibitor BMS-754807 by the pediatric preclinical testing program. Pediatr Blood Cancer. 2011 Apr;56(4):595-603. doi: 10.1002/pbc.22741. Epub 2010 Dec 22. PubMed PMID: 21298745.
6: Huang F, Hurlburt W, Greer A, Reeves KA, Hillerman S, Chang H, Fargnoli J, Graf Finckenstein F, Gottardis MM, Carboni JM. Differential mechanisms of acquired resistance to insulin-like growth factor-i receptor antibody therapy or to a small-molecule inhibitor, BMS-754807, in a human rhabdomyosarcoma model. Cancer Res. 2010 Sep 15;70(18):7221-31. doi: 10.1158/0008-5472.CAN-10-0391. Epub 2010 Aug 31. PubMed PMID: 20807811.
7: Dinchuk JE, Cao C, Huang F, Reeves KA, Wang J, Myers F, Cantor GH, Zhou X, Attar RM, Gottardis M, Carboni JM. Insulin receptor (IR) pathway hyperactivity in IGF-IR null cells and suppression of downstream growth signaling using the dual IGF-IR/IR inhibitor, BMS-754807. Endocrinology. 2010 Sep;151(9):4123-32. doi: 10.1210/en.2010-0032. Epub 2010 Jul 7. PubMed PMID: 20610571.
8: Carboni JM, Wittman M, Yang Z, Lee F, Greer A, Hurlburt W, Hillerman S, Cao C, Cantor GH, Dell-John J, Chen C, Discenza L, Menard K, Li A, Trainor G, Vyas D, Kramer R, Attar RM, Gottardis MM. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Mol Cancer Ther. 2009 Dec;8(12):3341-9. doi: 10.1158/1535-7163.MCT-09-0499. Epub . PubMed PMID: 19996272.
9: Wittman MD, Carboni JM, Yang Z, Lee FY, Antman M, Attar R, Balimane P, Chang C, Chen C, Discenza L, Frennesson D, Gottardis MM, Greer A, Hurlburt W, Johnson W, Langley DR, Li A, Li J, Liu P, Mastalerz H, Mathur A, Menard K, Patel K, Sack J, Sang X, Saulnier M, Smith D, Stefanski K, Trainor G, Velaparthi U, Zhang G, Zimmermann K, Vyas DM. Discovery of a 2,4-disubstituted pyrrolo[1,2-f][1,2,4]triazine inhibitor (BMS-754807) of insulin-like growth factor receptor (IGF-1R) kinase in clinical development. J Med Chem. 2009 Dec 10;52(23):7360-3. doi: 10.1021/jm900786r. PubMed PMID: 19778024.

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